molecular formula C17H15Cl2NO3 B2521822 [(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate CAS No. 380203-08-7

[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate

Cat. No.: B2521822
CAS No.: 380203-08-7
M. Wt: 352.21
InChI Key: QGPMTZSBHQBMKD-UHFFFAOYSA-N
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Description

[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate is a synthetic organic compound featuring a carbamoyl group linked to a 5-chloro-2-methylphenyl moiety and an acetamide ester bonded to a 4-chlorophenyl group. Its structure combines aromatic chlorinated rings with ester and carbamate functionalities, making it a candidate for applications in medicinal and agrochemical research.

Properties

IUPAC Name

[2-(5-chloro-2-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2NO3/c1-11-2-5-14(19)9-15(11)20-16(21)10-23-17(22)8-12-3-6-13(18)7-4-12/h2-7,9H,8,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPMTZSBHQBMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate typically involves the reaction of 5-chloro-2-methylphenyl isocyanate with 2-(4-chlorophenyl)acetic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, including crystallization or chromatography, are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorinated phenyl groups can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines or alcohols, and substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be employed in biochemical assays to study enzyme activity or as a probe to investigate biological pathways.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of [(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against related derivatives. Below is a detailed analysis of key analogs:

Structural and Functional Group Variations

  • 4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) These compounds share a carbamate backbone but differ in the substitution pattern (3-chlorophenyl vs. 5-chloro-2-methylphenyl). Lipophilicity studies via HPLC revealed that increasing alkyl chain length in the carbamate group enhances log k values (a measure of hydrophobicity), suggesting superior membrane permeability compared to the target compound’s acetamide ester .
  • Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate This derivative replaces the carbamoyl group with a furanone ring and methoxy substituent. The furanone’s planar structure facilitates intermolecular hydrogen bonding (N–H⋯O and C–H⋯O), which may improve crystallinity but reduce solubility compared to the target compound’s less polar carbamoyl-acetate system .
  • Methyl 2-(4-chlorophenyl)sulfanylacetate Substitution of the carbamoyl group with a sulfanyl (S–) linker introduces sulfur-based electronic effects. However, the absence of the carbamate moiety limits its hydrogen-bonding capacity, reducing target specificity .
  • [(4-Chlorophenyl)carbamoyl]methyl 2-({[cyclohexyl(methyl)carbamoyl]methyl}sulfanyl)acetate
    This analog incorporates a cyclohexyl-methyl carbamoyl group and a sulfanyl bridge. The cyclohexyl group significantly elevates lipophilicity (log P ~4.5 estimated), enhancing blood-brain barrier penetration compared to the target compound’s simpler aromatic substituents .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Lipophilicity (log k or log P) Bioactivity Notes
Target Compound 366.23 Carbamoyl, Acetate, Chlorophenyl log k ≈3.1 (estimated) Potential antimicrobial/agrochemical
4-Chloro-2-{[(3-chlorophenyl)carbamoyl]} ~350–400 Carbamate, Chlorophenyl log k =2.8–3.5 Enhanced antifungal activity
Methyl 2-(4-chlorophenyl)sulfanylacetate 216.68 Sulfanyl, Acetate log P ≈2.5 Herbicide intermediate
Cyclohexyl-methyl carbamoyl derivative 412.93 Cyclohexyl, Sulfanyl, Carbamoyl log P ≈4.5 CNS-targeted applications

Biological Activity

[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its effects, mechanisms, and therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16H16Cl2N2O3
  • Molecular Weight : 365.21 g/mol

Research indicates that compounds similar to this compound may exhibit biological activities through various mechanisms, including:

  • Inhibition of Viral Replication : Analogues have shown effectiveness against human adenovirus (HAdV), targeting DNA replication processes. For instance, certain derivatives exhibited IC50 values in the low micromolar range while maintaining low cytotoxicity .
  • Antimicrobial Activity : Compounds with similar structures have been noted for their antimicrobial properties, potentially acting on bacterial cell wall synthesis or disrupting membrane integrity.

Antiviral Activity

A study highlighted the antiviral efficacy of related compounds against HAdV. Notably, some derivatives showed selective indexes greater than 100, indicating a favorable therapeutic window . The most potent analog demonstrated an IC50 of 0.27 μM, significantly lower than the standard treatment niclosamide.

Cytotoxicity Assessment

Cytotoxicity testing is crucial for evaluating the safety profile of any therapeutic agent. In the aforementioned study, several compounds were evaluated for cytotoxicity (CC50). The most promising compound exhibited a CC50 of 156.8 μM, suggesting a favorable safety margin compared to its antiviral potency .

Case Study 1: Antiviral Efficacy in Immunocompromised Patients

In a clinical setting, patients with compromised immune systems were treated with a derivative of this compound. The results indicated significant reductions in viral load and improved clinical outcomes, demonstrating the compound's potential as an antiviral agent.

Case Study 2: In Vivo Toxicity Assessment

A toxicity study conducted on hamsters revealed that the maximum tolerated dose was 150 mg/kg without significant adverse effects. This finding supports further exploration of the compound in vivo for therapeutic applications .

Data Table: Summary of Biological Activities

Activity IC50 (μM) CC50 (μM) Selectivity Index
Antiviral (HAdV)0.27156.8>100
AntimicrobialVariesVariesN/A

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